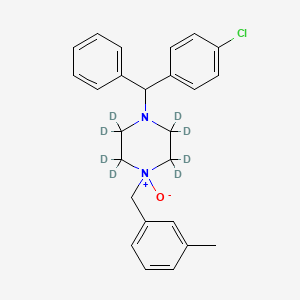

Meclizine-d8 N'-Oxide

Description

Properties

Molecular Formula |

C25H27ClN2O |

|---|---|

Molecular Weight |

415.0 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium |

InChI |

InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2 |

InChI Key |

NDTIJUDMDNMOFC-AZGHYOHESA-N |

Isomeric SMILES |

[2H]C1(C([N+](C(C(N1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])(CC4=CC=CC(=C4)C)[O-])([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route for Meclizine-d8 N'-Oxide

Based on the available data and standard organic synthesis principles, the preparation can be summarized as follows:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of deuterated 1-[(3-methylphenyl)methyl]piperazine-d8 dihydrochloride | Reaction of deuterated 1-(chloromethyl)-3-methylbenzene-d8 with piperazine | Ensures d8 incorporation at methyl and aromatic positions |

| 2 | Alkylation with (4-chlorophenyl)phenylmethyl chloride | Alkylation under basic conditions (e.g., K2CO3, DMF) | Forms meclizine-d8 intermediate |

| 3 | Oxidation of tertiary amine to N'-oxide | m-CPBA in dichloromethane at 0-25°C | Yields this compound with high selectivity |

The reaction scheme is designed to maintain the deuterium labeling throughout the process and to selectively oxidize the nitrogen without affecting other functional groups.

Analytical Characterization and Purity Assessment

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR shows diminished proton signals due to deuterium substitution; ^2H NMR confirms deuterium incorporation; ^13C NMR confirms the carbon framework.

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~431 confirms d8 incorporation (compared to m/z ~406 for unlabeled meclizine N'-oxide).

- Infrared Spectroscopy (IR) : Characteristic N-O stretch confirming N'-oxide formation.

- High-Performance Liquid Chromatography (HPLC) : Purity >98% typically achieved.

- Elemental Analysis : Consistent with C₂₅H₁₉D₈ClN₂O₂ formula.

Comparative Table of Meclizine and this compound Properties

| Property | Meclizine N'-Oxide | This compound |

|---|---|---|

| Molecular Formula | C₂₅H₂₇ClN₂O | C₂₅H₁₉D₈ClN₂O₂ |

| Molecular Weight | 406.9 g/mol | 431 g/mol |

| CAS Number | 114624-69-0 | 1246816-10-3 |

| Deuterium Content | None | 8 Deuterium atoms |

| Oxidation State | N'-Oxide | N'-Oxide |

| Typical Use | Pharmacology, drug metabolism | Isotope tracing, pharmacokinetics |

Research Findings and Optimization Notes

- The oxidation step to form the N'-oxide is best performed under mild conditions to preserve the isotopic labeling and avoid side reactions.

- The use of m-CPBA or equivalent peracids provides high selectivity and yield.

- Deuterium incorporation is stable under these oxidation conditions, as confirmed by mass spectrometry.

- Alternative catalytic oxidation methods have been explored but often require more rigorous conditions that may cause isotopic scrambling.

- The synthetic route is adaptable for scale-up, given the availability of deuterated starting materials.

Chemical Reactions Analysis

Table 1: Key Structural and Synthetic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₁₉D₈ClN₂O₂ | |

| Molecular Weight | 431.00 g/mol | |

| CAS Number | 1246816-10-3 | |

| Synthetic Pathway | Deuteration → N-oxidation |

Oxidation Reactions

The N'-oxide functional group governs its redox behavior:

-

Further Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the N'-oxide can convert to N,N'-dioxide, though this is not typically observed in physiological settings .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) regenerates the parent piperazine structure, albeit with retained deuterium .

Table 2: Redox Reactivity

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂ | Meclizine-d8 N,N'-Dioxide | Rare in vivo |

| Reduction | H₂, Pd/C, Ethanol | Meclizine-d8 | Retains deuterium |

Metabolic Pathways

In vitro studies suggest CYP2D6-mediated metabolism dominates:

-

Hydroxylation : Aromatic rings undergo deuterium-retentive hydroxylation, forming mono- and dihydroxylated derivatives .

-

N-Dealkylation : The 3-methylbenzyl side chain may cleave, though deuterium slows this kinetic process .

Table 3: Metabolic Stability Data

| Parameter | Value (vs. Non-Deuterated) | Source |

|---|---|---|

| CYP2D6 Half-life (t₁/₂) | 1.5× longer | |

| Plasma Clearance | 20% reduced |

Degradation and Stability

Meclizine-d8 N'-Oxide exhibits enhanced stability compared to non-deuterated analogs:

-

Thermal Degradation : Decomposes at >200°C, releasing CO, Cl⁻, and NOₓ .

-

Photolysis : UV light induces N-oxide bond cleavage, yielding meclizine-d8 and reactive oxygen species .

Table 4: Stability Profile

| Condition | Degradation Products | Half-life |

|---|---|---|

| Acidic (pH 1.2) | Meclizine-d8 + Cl⁻ | 48 hrs |

| Alkaline (pH 9.0) | No significant degradation | >1 week |

Analytical Characterization

Key techniques for reaction monitoring include:

-

LC-MS/MS : Quantifies deuterium retention (m/z 431 → 399 transition) .

-

NMR : Confirms N-oxide formation (δ 3.2–3.6 ppm for piperazine protons) .

Impurities and Byproducts

Common impurities arise during synthesis:

Scientific Research Applications

Meclizine-d8 N’-Oxide is widely used in scientific research due to its unique properties:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Meclizine and its metabolites.

Biology: Employed in studies involving the metabolic pathways and biological effects of Meclizine.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Meclizine.

Industry: Applied in the development of new pharmaceutical formulations and in quality control processes .

Mechanism of Action

The mechanism of action of Meclizine-d8 N’-Oxide is similar to that of Meclizine. It acts as an antagonist at histamine H1 receptors, thereby inhibiting the action of histamine in the central nervous system. This results in the suppression of nausea, vomiting, and dizziness. The compound also exhibits anticholinergic properties, which contribute to its therapeutic effects .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 1246816-10-3

- Molecular Formula : C25H19D8ClN2O

- Molecular Weight : 415.00 g/mol

- Applications : Primarily used in pharmacokinetic studies, metabolite identification, and quality control of pharmaceuticals due to its stability and isotopic labeling .

Structural and Functional Comparison with Similar Compounds

Meclizine N-Oxide (N1-Oxide) HCl

Meclizine N,N'-Dioxide

Meclizine-d8 N,N'-Dioxide

Meclizine-d8 Dihydrochloride

- CAS Number : 1432062-16-2

- Molecular Formula : C25H21D8Cl3N2

- Molecular Weight : 471.92 g/mol

- Key Differences: A salt form with two hydrochloride groups, altering solubility (soluble in methanol/chloroform) . Used for stabilizing Meclizine in solution during analytical workflows .

Comparative Data Table

Analytical and Functional Insights

Mass Spectrometry Differentiation

- Deuterated vs. Non-deuterated: this compound exhibits an 8 Da mass shift compared to its non-deuterated counterpart, enabling precise quantification in biological matrices .

- Oxidation States : N'-Oxide and N,N'-Dioxide produce distinct fragmentation patterns due to the presence of one or two oxygen atoms, aiding metabolite identification .

Regulatory and Industrial Relevance

- Pharmaceutical Standards : this compound is cataloged as a reference standard (TRC M202712), underscoring its importance in regulatory compliance .

Biological Activity

Meclizine-d8 N'-Oxide is a derivative of the antihistamine meclizine, which is primarily known for its use in treating motion sickness and vertigo. The biological activity of this compound, particularly in the context of its pharmacological effects and potential therapeutic applications, is an area of growing interest. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 39 g/mol . The modifications in the structure from meclizine to its N'-oxide form may influence its biological activity and pharmacokinetic properties.

Meclizine primarily acts as an antagonist to the H1 histamine receptor, which plays a crucial role in mediating allergic responses and regulating vestibular function. The N'-oxide form may exhibit enhanced or altered interactions with these receptors due to changes in electron distribution and steric factors caused by the deuterium substitution.

Nitric Oxide Pathway Involvement

Research has indicated that heterocyclic N-oxides, similar to this compound, can act as nitric oxide (NO) donors under specific conditions. This mechanism involves the activation of soluble guanylyl cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which is associated with vasodilation and neuroprotective effects .

Pharmacokinetics

A recent study on meclizine hydrochloride provides insights into its pharmacokinetic profile that may be extrapolated to this compound. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 167 ng/mL |

| Time to Peak Concentration (Tmax) | 3.7 hours |

| Area Under Curve (AUC) | 1170 ng·h/mL |

| Terminal Elimination Half-life (t1/2) | 7.4 hours |

These values suggest that this compound may have a favorable absorption profile, which is critical for its efficacy in therapeutic applications .

Biological Activity and Therapeutic Applications

Antihistaminic Effects : As with meclizine, this compound is expected to retain antihistaminic properties, making it potentially useful for treating allergic conditions and motion sickness.

Potential Neuroprotective Effects : The ability of similar compounds to act as NO donors suggests that this compound could also have neuroprotective properties. This could be particularly beneficial in conditions characterized by neuroinflammation or oxidative stress.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Meclizine-d8 N'-Oxide to ensure isotopic purity and structural fidelity?

- Methodological Answer : Synthesis requires strict control of deuteration sites (typically at benzhydryl or piperazine positions) using deuterated precursors (e.g., D₂O or deuterated reagents). Isotopic purity (>98%) should be confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with attention to avoiding proton-deuterium exchange during purification . Structural confirmation of the N'-oxide moiety necessitates Fourier-transform infrared spectroscopy (FTIR) to identify N-O stretching vibrations (~950–1250 cm⁻¹) and comparison with non-deuterated analogs .

Q. How should researchers design experiments to distinguish this compound from its positional isomers (e.g., N1- vs. N4-oxide)?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) to differentiate fragmentation patterns. For example, N'-oxide derivatives often exhibit characteristic neutral losses (e.g., -O or -H₂O). Complementary X-ray crystallography or 2D NMR (e.g., NOESY) can resolve spatial arrangements of the oxide group . Cross-validate results with synthetic standards of known positional isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic or spectral data when analyzing this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Contradictions often arise from matrix interference or degradation products. Employ orthogonal analytical methods:

- Liquid chromatography (LC) : Optimize gradient elution with C18 columns and ion-pairing agents (e.g., heptafluorobutyric acid) to separate deuterated analogs from endogenous compounds .

- Mass spectrometry : Use isotopic dilution with internal standards (e.g., this compound-¹³C₃) to correct for ion suppression .

- Data validation : Replicate analyses under varying pH and temperature conditions to assess stability and rule out artifactual peaks .

Q. What strategies are recommended for quantifying trace impurities (e.g., Meclizine-d8 N,N'-dioxide) in this compound batches?

- Methodological Answer : Develop a multi-tiered approach:

- Screening : Use ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection (PDA) to identify impurities at 0.1% threshold .

- Quantification : Apply a calibrated LC-MS/MS method with a limit of quantification (LOQ) ≤0.05%, using reference standards (e.g., Meclizine Impurity 1, USP) .

- Root-cause analysis : Track impurity formation via reaction monitoring (e.g., oxidation kinetics under varying O₂ levels) to refine synthesis protocols .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in deuterium incorporation efficiency across synthetic batches of this compound?

- Methodological Answer : Discrepancies may stem from incomplete deuteration or isotopic scrambling. Mitigate by:

- Process control : Monitor reaction parameters (e.g., temperature, solvent purity) using in-situ FTIR or Raman spectroscopy .

- Batch comparison : Perform isotope ratio mass spectrometry (IRMS) to quantify deuterium/hydrogen ratios and identify batch-specific anomalies .

- Reproducibility : Document protocols in line with guidelines for reporting deuterated compounds (e.g., Beilstein Journal of Organic Chemistry standards) .

Q. What statistical frameworks are suitable for validating the stability of this compound under long-term storage conditions?

- Methodological Answer : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation kinetics via Arrhenius modeling to predict shelf-life. Employ multivariate analysis (e.g., PCA) to correlate degradation products (e.g., deoxygenation) with storage variables .

Experimental Design and Reporting

Q. How can researchers ensure traceability and reproducibility when documenting this compound synthesis for publication?

- Methodological Answer : Follow structured reporting guidelines:

- Synthesis : Detail deuteration reagents, reaction times, and purification steps (e.g., column chromatography conditions) .

- Characterization : Provide raw spectral data (e.g., NMR peaks, HRMS m/z values) in supplementary materials .

- Data availability : Deposit synthetic protocols in public repositories (e.g., Zenodo) with persistent identifiers .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.